molecular formula C32H70Br2N2 B14410339 N~1~,N~8~-Didecyl-N~1~,N~1~,N~8~,N~8~-tetramethyloctane-1,8-bis(aminium) dibromide CAS No. 87723-17-9

N~1~,N~8~-Didecyl-N~1~,N~1~,N~8~,N~8~-tetramethyloctane-1,8-bis(aminium) dibromide

Cat. No.: B14410339
CAS No.: 87723-17-9
M. Wt: 642.7 g/mol
InChI Key: PPUZBTJOZWCZDG-UHFFFAOYSA-L
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Description

N~1~,N~8~-Didecyl-N~1~,N~1~,N~8~,N~8~-tetramethyloctane-1,8-bis(aminium) dibromide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its long alkyl chains and the presence of multiple quaternary ammonium groups, which contribute to its unique chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~8~-Didecyl-N~1~,N~1~,N~8~,N~8~-tetramethyloctane-1,8-bis(aminium) dibromide typically involves the quaternization of a suitable amine precursor with an alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. Common reagents used in this synthesis include decyl bromide and tetramethyloctane-1,8-diamine. The reaction is usually performed in an organic solvent such as acetonitrile or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N1,N~8~-Didecyl-N~1~,N~1~,N~8~,N~8~-tetramethyloctane-1,8-bis(aminium) dibromide involves large-scale quaternization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated purification systems. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~8~-Didecyl-N~1~,N~1~,N~8~,N~8~-tetramethyloctane-1,8-bis(aminium) dibromide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.

    Oxidation and Reduction: The quaternary ammonium groups can undergo redox reactions under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxides, and thiolates. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used, depending on the desired transformation.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield the corresponding hydroxide salt, while oxidation might produce various oxidized derivatives of the quaternary ammonium compound.

Scientific Research Applications

N~1~,N~8~-Didecyl-N~1~,N~1~,N~8~,N~8~-tetramethyloctane-1,8-bis(aminium) dibromide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: Employed in the study of cell membranes and as a surfactant in various biochemical assays.

    Medicine: Investigated for its potential antimicrobial properties and as a component in drug delivery systems.

    Industry: Utilized in the formulation of detergents, disinfectants, and other cleaning agents due to its surfactant properties.

Mechanism of Action

The mechanism of action of N1,N~8~-Didecyl-N~1~,N~1~,N~8~,N~8~-tetramethyloctane-1,8-bis(aminium) dibromide is primarily based on its ability to interact with lipid membranes. The long alkyl chains insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets the cell membranes of bacteria and other microorganisms. Additionally, the quaternary ammonium groups can interact with negatively charged molecules, enhancing its effectiveness as a surfactant and phase transfer catalyst.

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~8~-Dioctyl-N~1~,N~1~,N~8~,N~8~-tetramethyloctane-1,8-bis(aminium) dibromide
  • N~1~,N~8~-Didodecyl-N~1~,N~1~,N~8~,N~8~-tetramethyloctane-1,8-bis(aminium) dibromide
  • N~1~,N~8~-Dihexadecyl-N~1~,N~1~,N~8~,N~8~-tetramethyloctane-1,8-bis(aminium) dibromide

Uniqueness

N~1~,N~8~-Didecyl-N~1~,N~1~,N~8~,N~8~-tetramethyloctane-1,8-bis(aminium) dibromide is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to similar compounds with shorter or longer alkyl chains.

Properties

CAS No.

87723-17-9

Molecular Formula

C32H70Br2N2

Molecular Weight

642.7 g/mol

IUPAC Name

decyl-[8-[decyl(dimethyl)azaniumyl]octyl]-dimethylazanium;dibromide

InChI

InChI=1S/C32H70N2.2BrH/c1-7-9-11-13-15-17-21-25-29-33(3,4)31-27-23-19-20-24-28-32-34(5,6)30-26-22-18-16-14-12-10-8-2;;/h7-32H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

PPUZBTJOZWCZDG-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CCCCCCCC[N+](C)(C)CCCCCCCCCC.[Br-].[Br-]

Origin of Product

United States

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